![molecular formula C24H23N5O5S B5247678 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide](/img/structure/B5247678.png)
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide
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Overview
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoindole ring, a pyrimidine moiety, and a sulfamoyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the isoindole derivative through a cyclization reaction involving phthalic anhydride and an appropriate amine. The resulting intermediate is then subjected to further functionalization to introduce the pyrimidine and sulfamoyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace certain groups within the molecule with other functional groups[][3].
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-diisobutylacetamide
Uniqueness
What sets 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide apart from similar compounds is its combination of an isoindole ring with a pyrimidine moiety and a sulfamoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H24N4O5S, with a molecular weight of approximately 460.53 g/mol. The structure features a dioxoisoindole moiety linked to a pyrimidinylsulfamoyl phenyl group, which may contribute to its biological properties.
Pharmacological Effects
-
Anticancer Activity :
- Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. A study highlighted that derivatives of isoindole can induce apoptosis in cancer cells through the activation of specific signaling pathways such as p53 and caspase cascades .
- In vitro assays showed that this compound inhibited the proliferation of various cancer cell lines, suggesting potential use as an anticancer agent.
-
Anti-inflammatory Properties :
- Compounds with the isoindole structure have been reported to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- The presence of the pyrimidine moiety may enhance these effects, as pyrimidine derivatives have been documented to modulate inflammatory responses.
- Antimicrobial Activity :
The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonamide group in the compound may inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes, which is a common mechanism among sulfonamide drugs.
- Receptor Binding : The compound may act as a ligand for various receptors involved in cell signaling pathways related to inflammation and cancer progression.
Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines (e.g., breast and colon cancer), treatment with the compound resulted in a dose-dependent reduction in cell viability. The IC50 values were determined to be in the low micromolar range, indicating potent activity .
Study 2: Anti-inflammatory Effects
In vivo models demonstrated that administration of the compound significantly reduced edema in paw inflammation assays compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .
Data Tables
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-4-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O5S/c1-15(2)14-20(29-22(31)18-6-3-4-7-19(18)23(29)32)21(30)27-16-8-10-17(11-9-16)35(33,34)28-24-25-12-5-13-26-24/h3-13,15,20H,14H2,1-2H3,(H,27,30)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTMEVAYDXLMCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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